REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.[CH2:15](N(CC)CC)[CH3:16].C([B-](F)(F)F)=C.[K+]>C(O)C.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:11][C:10]([CH3:13])([CH3:12])[C:9]([NH:8][C:5]1[CH:4]=[N:3][C:2]([CH:15]=[CH2:16])=[CH:7][N:6]=1)=[O:14] |f:2.3,5.6.7.8.9,^1:36,37,38,39,40,54,55,56,57,58|
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Name
|
|
Quantity
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29.67 g
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Type
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reactant
|
Smiles
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BrC=1N=CC(=NC1)NC(C(C)(C)C)=O
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Name
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|
Quantity
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17.6 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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19.25 g
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Type
|
reactant
|
Smiles
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C(=C)[B-](F)(F)F.[K+]
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Name
|
|
Quantity
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245 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct
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Quantity
|
0.95 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to 25° C.
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Type
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CONCENTRATION
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Details
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was concentrated in vacuo
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Type
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ADDITION
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Details
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The resulting orange slurry was diluted with methylene chloride (200 mL)
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Type
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WASH
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Details
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The organic layer was washed with a 1N aqueous hydrochloric acid solution (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over magnesium chloride
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC1=NC=C(N=C1)C=C)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.64 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |